Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] (CAS No. 934557-66-1)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 934557-66-1, chemically known as 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol], and often referred to as 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF). This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its current and potential applications, with a particular focus on its relevance to materials science and the burgeoning field of drug development. Drawing upon the known biological activities of structurally related fluorene derivatives, this guide aims to equip researchers with the critical information necessary to explore the full potential of this intriguing molecule.
Introduction and Chemical Identity
6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is a complex organic molecule characterized by a central fluorene moiety to which two 6-hydroxy-2-naphthyl groups are attached at the 9-position.[1][2] This unique structure imparts a combination of rigidity, planarity, and functional handles (hydroxyl groups) that are key to its diverse applications. The molecule's significant fluorescence is a notable characteristic, making it a person of interest for applications in optoelectronics.[1][2]
Chemical Structure and Nomenclature
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Systematic Name: 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol]
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Common Name: 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF)[1]
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CAS Number: 934557-66-1[1]
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Synonyms: 6,6'-(9H-fluorene-9,9-diyl)dinaphthalen-2-ol, 6,6′-(9-Fluorenylidene)-di(2-naphthol), 9,9-Bis(6-hydroxynaphthalen-2-yl)fluorene[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃₃H₂₂O₂ | [1] |
| Molecular Weight | 450.53 g/mol | [4] |
| Appearance | White to off-white or yellow to orange crystalline powder | [1] |
| Melting Point | 220-222 °C (may vary with crystalline form) | [1][5] |
| Boiling Point (Predicted) | 674.9 ± 50.0 °C | [3] |
| Density (Predicted) | 1.324 g/cm³ | [3] |
| Solubility | Good solubility in common organic solvents such as chloroform, ethanol, and dichloromethane. | [1] |
Synthesis and Purification
The synthesis of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is typically achieved through an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-naphthol.[1] The following protocol is a representative procedure based on established methods for analogous bis-phenol compounds.
Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene.
Experimental Protocol: Synthesis
Materials:
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9-Fluorenone
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2-Naphthol
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Methane Sulfonic Acid (MSA) or another suitable acid catalyst
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Toluene
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Methanol
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Deionized Water
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone (1.0 eq) and 2-naphthol (2.2 eq).
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Add toluene to the flask to create a slurry.
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Slowly add methane sulfonic acid (0.1 eq) to the mixture while stirring.
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Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Add methanol to the reaction mixture to precipitate the crude product.
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Filter the precipitate and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and the acid catalyst.
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Dry the crude product under vacuum.
Experimental Protocol: Purification
Purification of the crude 9,9-Bis(6-hydroxy-2-naphthyl)fluorene is critical to achieve the desired purity for most applications. Recrystallization is a common and effective method.
Procedure:
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Dissolve the crude product in a minimal amount of a suitable hot solvent system, such as a mixture of toluene and isopropanol or acetonitrile.
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Hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize the yield of the crystals.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified 9,9-Bis(6-hydroxy-2-naphthyl)fluorene in a vacuum oven.
Analytical Characterization
The identity and purity of the synthesized 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is generally suitable for analyzing fluorene derivatives.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 450.53 g/mol .
Applications
Materials Science
The rigid and fluorescent nature of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] makes it a valuable component in materials science.
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Organic Light-Emitting Diodes (OLEDs): Its strong fluorescence makes it a candidate for use as an emitter or host material in the emissive layer of OLEDs.[1]
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High-Performance Polymers: The two hydroxyl groups allow it to act as a monomer in polycondensation reactions to produce polyesters, polycarbonates, and other polymers with high thermal stability and desirable optical properties.
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Fluorescent Probes: Its fluorescent properties also suggest potential applications as a fluorescent probe in various sensing and imaging applications.[1][2]
Potential in Drug Development and Biological Research
While direct biological studies on CAS 934557-66-1 are limited in the available literature, the broader class of fluorene derivatives has demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable scaffold for drug discovery.[8][9]
4.2.1. Antimicrobial and Antifungal Activity
Structurally similar fluorene derivatives have shown significant antimicrobial and antifungal properties.[10] Notably, a recent study highlighted that 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a close structural analog, exhibits potent antifungal and antibiofilm activity against fluconazole-resistant Candida albicans.[11] BHPF was found to inhibit planktonic cell growth and virulence factors such as hyphal formation.[11] This suggests that 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] warrants investigation as a potential antifungal agent.
4.2.2. Anticancer Activity
Numerous fluorene derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[8][12] The planar aromatic structure of these compounds allows for intercalation with DNA, potentially contributing to their anticancer effects.
Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for fluorene derivatives.
4.2.3. Anti-inflammatory and Neuroprotective Properties
Certain fluorene derivatives have also been investigated for their anti-inflammatory and neuroprotective potential.[9] These activities are of significant interest for the development of therapeutics for a range of complex diseases. Naphthalene derivatives, a component of the target molecule, have also been studied for their anti-inflammatory activities.[14]
Safety and Handling
6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is classified as a hazardous substance.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
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Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] (CAS 934557-66-1) is a versatile molecule with established applications in materials science and significant, yet largely unexplored, potential in the realm of drug development. Its straightforward synthesis and the promising biological activities exhibited by structurally related fluorene derivatives make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to understand the core properties of this compound and to design future studies aimed at unlocking its full therapeutic and technological potential.
References
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PubChem. (n.d.). 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol). National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025). Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. (2018). International Journal of Pharmaceutical Quality Assurance.
-
ChemBK. (2024). 6,6'-(9H-Fluorene-9,9-diyl)di(2-naphthol). Retrieved from [Link]
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]
- Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties. (2019). Journal of Molecular Structure.
-
LookChem. (n.d.). Cas 934557-66-1, 2-Naphthalenol, 6,6'-(9H-fluoren-9-ylidene)bis-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]
- Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559-32564.
-
RSC Publishing. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]
-
ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
-
SIELC Technologies. (2018). 9H-Fluorene-9-methanol. Retrieved from [Link]
- Google Patents. (n.d.). JP2012207008A - Crystalline polymorph of 6,6-(9-fluorenylidene)-di(2-naphthol) and method for producing the same.
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 934557-66-1: 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthal… [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol) | C33H22O2 | CID 59283803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2012207008A - Crystalline polymorph of 6,6-(9-fluorenylidene)-di(2-naphthol) and method for producing the same - Google Patents [patents.google.com]
- 6. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) | 934557-66-1 [chemicalbook.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
